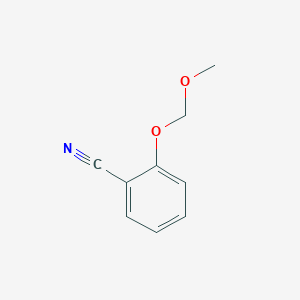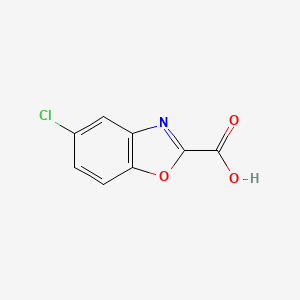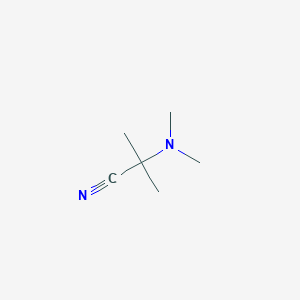
2-(Dimethylamino)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-2-methylpropanenitrile (DMAMPN) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DMAMPN is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in a variety of reactions, such as Grignard reactions, Wittig reactions, and the synthesis of amines. Additionally, it plays an important role in the synthesis of polymers, catalysts, and other materials.
Applications De Recherche Scientifique
-
Polymer Science
- Application : The compound 2-((Dimethylamino)methyl)-4-formyl-6 methoxyphenyl acrylate, which is similar to the one you mentioned, has been used in the creation of thermo-pH responsive polymers .
- Method : This involves preparing new functional monomers and evaluating them using various techniques such as 1H NMR, 13C NMR, FTIR, and UV . The effect of hydrophilic/hydrophobic groups based on the new monomers on the phase separation and the lower critical solution temperature of N-isopropylacrylamide has been investigated .
- Results : The study resulted in the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .
-
Biomedical Science
- Application : Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] nanogel has been used for the inhibition of pathogenic bacteria .
- Method : The study involved the use of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
-
Material Science
- Application : A pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .
- Method : The study involved free radical graft copolymerization .
- Results : The results of this study are not detailed in the source .
-
Polymer Science
- Application : The compound 2-(dimethylamino)ethyl methacrylate/styrene statistical copolymers (poly (DMAEMA- stat -styrene)) with feed compositions fDMAEMA = 80–95 mol%, (number average molecular weights Mn = 9.5–11.2 kg mol −1) were synthesized .
- Method : This involves using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk . The polymerization rate increased three-fold on increasing fDMAEMA = 80 to 95 mol% .
- Results : The study resulted in the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .
-
Biomedical Science
- Application : Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Method : The study involved several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
-
Material Science
- Application : A pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .
- Method : The study involved free radical graft copolymerization .
- Results : The results of this study are not detailed in the source .
-
Polymer Science
- Application : The compound 2-(dimethylamino)ethyl methacrylate/styrene statistical copolymers (poly (DMAEMA- stat -styrene)) with feed compositions fDMAEMA = 80–95 mol%, (number average molecular weights Mn = 9.5–11.2 kg mol −1) were synthesized .
- Method : This involves using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk . The polymerization rate increased three-fold on increasing fDMAEMA = 80 to 95 mol% .
- Results : The study resulted in the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .
-
Biomedical Science
- Application : Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Method : The study involved several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
-
Material Science
- Application : A pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .
- Method : The study involved free radical graft copolymerization .
- Results : The results of this study are not detailed in the source .
Propriétés
IUPAC Name |
2-(dimethylamino)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDGSEGTBIWFTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440950 |
Source


|
| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-methylpropanenitrile | |
CAS RN |
2273-40-7 |
Source


|
| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

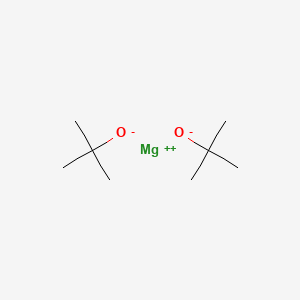
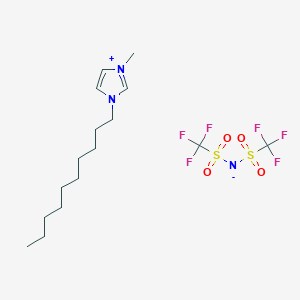
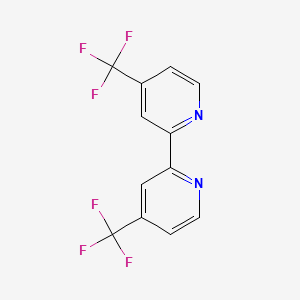
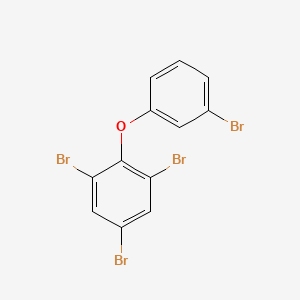
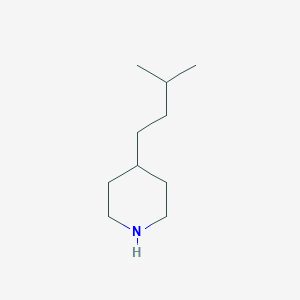
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)
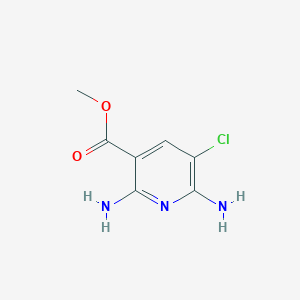
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)
![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)
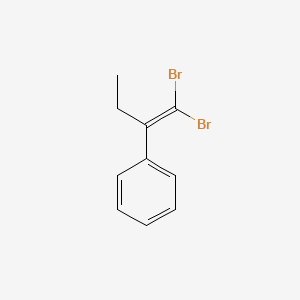
![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)
